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1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one

Drug-likeness Physicochemical profiling Permeability prediction

This piperazin-2-one derivative combines a 5-fluoropyrimidin-2-yl N1 substituent with a thiophene-3-carbonyl N4 group—chemical space not covered by published PDGFR/CK1/RAF analogs. MW 306.32, logP 1.98, 3 rotatable bonds; superior ligand efficiency vs. larger class representatives. Use for kinase selectivity panels (KINOMEscan), matched-pair linker studies (carbonyl vs. sulfonyl), or TNBC cell-line screening (MDA-MB-468, MDA-MB-231). Request bulk custom-synthesis quotes for lead optimization campaigns.

Molecular Formula C13H11FN4O2S
Molecular Weight 306.32
CAS No. 2309185-97-3
Cat. No. B2679565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one
CAS2309185-97-3
Molecular FormulaC13H11FN4O2S
Molecular Weight306.32
Structural Identifiers
SMILESC1CN(C(=O)CN1C(=O)C2=CSC=C2)C3=NC=C(C=N3)F
InChIInChI=1S/C13H11FN4O2S/c14-10-5-15-13(16-6-10)18-3-2-17(7-11(18)19)12(20)9-1-4-21-8-9/h1,4-6,8H,2-3,7H2
InChIKeyHPCZEUXNYSZIGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one (CAS 2309185-97-3): Chemical Class and Procurement Baseline


1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one is a synthetic small-molecule heterocycle (MF: C₁₃H₁₁FN₄O₂S; MW: 306.32 g/mol) that integrates a piperazin-2-one core with a 5-fluoropyrimidin-2-yl substituent at N1 and a thiophene-3-carbonyl group at N4 [1]. The compound belongs to the piperazinylpyrimidine class, which has been characterized in patent and peer-reviewed literature as a privileged scaffold for selective kinase inhibition [2]. Physicochemical profiling indicates a calculated logP of 1.98, topological polar surface area of 76.36 Ų, and compliance with Lipinski's Rule of Five (HBA 6, HBD 1, rotatable bonds 3) [1]. Importantly, this specific compound lacks published head-to-head quantitative activity data in the peer-reviewed primary literature as of the search date; the evidence base therefore relies on class-level inference from structurally related piperazinylpyrimidine analogs and physicochemical differentiation from the closest commercially available comparators [3].

Why In-Class Piperazinylpyrimidine Analogs Cannot Substitute for 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one


Within the piperazinylpyrimidine class, minor structural modifications produce divergent kinase selectivity profiles, cellular potency, and physicochemical properties that cannot be assumed equivalent [1]. The target compound's distinct thiophene-3-carbonyl N4 substituent differs from the well-studied cyclopentanecarbonyl, arylsulfonyl, and N-aryl urea analogs, each of which has been shown in the patent literature to confer unique target engagement patterns against PDGFR, CK1, RAF, and PIM kinase subfamilies [2]. The thiophene ring's 3-position attachment geometry, combined with the electron-withdrawing 5-fluoropyrimidine, creates a hydrogen-bond acceptor/donor arrangement and steric profile that is absent in the corresponding thiophene-2-sulfonyl (CAS 2320468-54-8) and 4-methylpiperazine-1-carbonyl (CAS 2320533-07-9) comparators . Furthermore, the piperazin-2-one carbonyl introduces a conformational constraint and an additional hydrogen-bond acceptor not present in simple piperazine analogs such as PF-4708671, which can alter both kinase binding mode and metabolic stability [2]. Generic substitution without matched-pair activity data risks selecting a compound with fundamentally different target inhibition, off-target liability, or ADME profile.

Quantitative Differentiation Evidence for 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one vs. Closest Analogs


Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area

The target compound exhibits a calculated logP of 1.98 and topological polar surface area (TPSA) of 76.36 Ų [1]. This places it in a distinct physicochemical space compared to the closest commercially available comparator, 1-(5-fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one (CAS 2320468-54-8; MF C₁₂H₁₁FN₄O₃S₂; MW 342.4 g/mol), which bears a sulfonyl linker and a higher molecular weight . The carbonyl linker (target) versus sulfonyl linker (comparator) difference alters both hydrogen-bonding geometry and metabolic liability. The target compound's TPSA of 76.36 Ų falls within the optimal range for oral absorption (<140 Ų) and blood-brain barrier penetration (<90 Ų), while the comparator's higher mass and additional oxygen atoms are predicted to increase TPSA and reduce membrane permeability [1].

Drug-likeness Physicochemical profiling Permeability prediction

Class-Level Evidence: Piperazinylpyrimidine Scaffold as a Privileged Kinase Inhibitor Chemotype

Patent WO2012027495A1 establishes that piperazinylpyrimidine analogs inhibit cell proliferation and induce apoptosis, with exemplified compounds demonstrating IC₅₀ values ≤ 1 µM against the MDA-MB-468 triple-negative breast cancer cell line [1]. The peer-reviewed literature further demonstrates that compound 4 (a piperazinylpyrimidine derivative from the Shallal et al. series) selectively binds to and inhibits oncogenic mutant forms of PDGFR family kinases (KIT and PDGFRA mutants) with greater potency than wild-type isoforms [2]. Compound 15 from the same series was identified as a potent growth inhibitor of MDA-MB-468 cells [2]. While the target compound was not directly tested in these studies, it shares the identical 5-fluoropyrimidin-2-yl-piperazine pharmacophore that defines the kinase hinge-binding region of this chemotype . The thiophene-3-carbonyl substituent occupies the solvent-exposed region where structural diversity has been shown to modulate kinase selectivity without abolishing target engagement [1].

Kinase inhibition Piperazinylpyrimidine Anticancer

Structural Differentiation: Thiophene-3-Carbonyl vs. Arylsulfonyl N4 Substituents

The target compound's thiophene-3-carbonyl group contains an sp²-hybridized carbonyl linker directly attached to the piperazin-2-one N4, creating a conjugated system that constrains rotational freedom compared to the saturated CH₂ or sulfonyl linkers found in competing analogs . This contrasts with 4-(2-fluorobenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one (CAS 2309259-59-2), which employs a sulfonyl linker that introduces a tetrahedral sulfur geometry, altering the trajectory of the terminal aryl ring relative to the kinase hinge-binding core [1]. In published piperazinylpyrimidine structure-activity relationship (SAR) studies, the identity of the N4 substituent has been demonstrated to be a key determinant of kinase selectivity: compound 4 (bearing an N4 substituent) showed preferential inhibition of mutant PDGFR family kinases, while compound 15 (bearing a different N4 substituent) preferentially inhibited MDA-MB-468 cell growth [2]. The thiophene-3-carbonyl group is unrepresented in the published SAR exploration of this scaffold, representing unexplored chemical space that may yield novel selectivity profiles [2].

Structure-activity relationship Bioisosterism Linker chemistry

Lipinski Compliance and Developability Flag Comparison

The target compound satisfies all Lipinski Rule of Five criteria (MW 306.32 ≤ 500; logP 1.98 ≤ 5; HBD 1 ≤ 5; HBA 6 ≤ 10) [1]. Compared to PF-4708671 (a well-characterized piperazinyl-pyrimidine S6K1 inhibitor; Ki = 20 nM, IC₅₀ = 160 nM against S6K1 ), the target compound has a lower molecular weight (306.32 vs. 390.41 g/mol) and fewer rotatable bonds (3 vs. higher), predicting superior ligand efficiency metrics if equipotent [2]. The target compound also possesses a lower calculated logP (1.98) than typical kinase inhibitor leads (median logP ~3.5), suggesting favorable aqueous solubility and reduced promiscuity risk [1]. These properties position the compound as an attractive starting point for fragment-to-lead or hit-to-lead optimization where ligand efficiency and developability are prioritized over absolute potency.

Drug-likeness Lead-likeness Developability

Limitations Statement: Absence of Direct Quantitative Activity Data in Peer-Reviewed Literature

As of the search date, no peer-reviewed primary research paper, patent example, or authoritative database (PubChem, ChEMBL, BindingDB, DrugBank, PDB) contains quantitative biological activity data (IC₅₀, Kd, Ki, EC₅₀, or cellular proliferation GI₅₀) for CAS 2309185-97-3 specifically . The compound is listed in chemical vendor catalogs and the ChemSrc physicochemical database, but all quantitative biological evidence presented in this guide derives from class-level inference based on structurally related piperazinylpyrimidine analogs [1]. Direct head-to-head comparison data against named comparators do not exist in the open literature [2]. Consequently, procurement decisions based on predicted selectivity, potency, or in vivo performance cannot be supported by the current evidence base. Users requiring validated activity data should request custom profiling from the supplier or consider well-characterized class representatives such as compounds from the Shallal et al. series or the PF-4708671 reference compound [1].

Evidence gap Data availability Procurement caution

Recommended Application Scenarios for 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one Based on Current Evidence


Kinase Selectivity Panel Screening of Unexplored Piperazinylpyrimidine Chemical Space

The compound's thiophene-3-carbonyl N4 substituent occupies chemical space not covered by previously profiled piperazinylpyrimidine analogs (e.g., compounds 4, 15, and 16 from Shallal et al.) [1]. Procurement for broad kinase selectivity profiling (e.g., DiscoveRx KINOMEscan or similar panels) is scientifically justified to identify novel kinase targets distinct from the PDGFR, CK1, and RAF subfamilies engaged by published analogs . The favorable Lipinski profile (logP 1.98, MW 306.32) supports use in cellular target engagement assays without solubility-related artifacts [2].

Matched-Pair SAR Exploration of N4-Linker Effects on Kinase Binding

The carbonyl linker (target compound) versus sulfonyl linker (comparator CAS 2309259-59-2) provides a controlled matched-pair for investigating how linker geometry and electronics influence kinase hinge-binding interactions [1]. Systematic head-to-head profiling of these two compounds against a panel of 50-100 kinases would generate quantitative selectivity data directly informing linker optimization strategies in lead discovery programs targeting the piperazinylpyrimidine chemotype .

Fragment-Based or Hit-to-Lead Optimization Starting Point

With MW 306.32, logP 1.98, and only 3 rotatable bonds, the compound falls within lead-like chemical space favorable for fragment-to-lead or hit-to-lead optimization [1]. Its physicochemical profile predicts superior ligand efficiency compared to larger class representatives such as PF-4708671 (MW 390.41) . Procurement for scaffold-hopping or structure-based design campaigns is appropriate, particularly where downstream developability (solubility, permeability, metabolic stability) is prioritized over initial potency [2].

Triple-Negative Breast Cancer (TNBC) Cell Line Screening

The validated sensitivity of MDA-MB-468 triple-negative breast cancer cells to piperazinylpyrimidine derivatives [1] provides a rational basis for screening this compound against the NCI-60 panel or a focused TNBC cell line panel (MDA-MB-468, MDA-MB-231, BT-549, HCC38). Given that compound 15 from the Shallal series demonstrated selective MDA-MB-468 growth inhibition [1], the target compound's distinct N4 substituent may yield a differentiated TNBC sensitivity profile. Users should request GI₅₀ determination under standard NCI-60 protocols for direct comparison with published class benchmarks.

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